(S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride
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Overview
Description
(S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride is a chemical compound known for its unique structure and properties It is a derivative of propanoic acid, featuring an amino group and two chlorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichlorobenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride.
Reduction: The nitrile group is then reduced to an amine group using hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The resulting amine is hydrolyzed to form the desired amino acid.
Formation of Hydrochloride Salt: Finally, the amino acid is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using crystallization or chromatography techniques.
Quality Control: Rigorous quality control measures ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst is commonly used for reduction reactions.
Substitution: Nucleophilic reagents such as sodium methoxide can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to specific receptors or enzymes, altering their activity.
Pathways Involved: It may modulate signaling pathways involved in inflammation, pain, and other physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Dichlorophenyl)propanoic acid
- 2-Amino-3-(3,5-dichlorophenyl)propanoic acid
- 3-(3,5-Dichlorophenyl)propionic acid
Uniqueness
(S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of both amino and dichlorophenyl groups
Biological Activity
(S)-3-Amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride, commonly referred to as (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid hydrochloride, is a synthetic compound that has garnered attention for its biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields.
- Molecular Formula : C₉H₉Cl₂NO₂
- Molecular Weight : 234.079 g/mol
- IUPAC Name : (3R)-3-amino-3-(3,5-dichlorophenyl)propanoic acid; hydrochloride
- CAS Number : 188812-95-5
The biological activity of this compound is primarily attributed to its structural components:
- Amino Group : Facilitates hydrogen bonding with biological macromolecules such as proteins and nucleic acids.
- Dichlorophenyl Group : Engages in hydrophobic interactions which can modulate enzyme and receptor activities.
These interactions suggest that the compound may influence various biochemical pathways, potentially acting as a biochemical probe in enzyme interaction studies .
Biological Activity
Research has indicated several key biological activities associated with this compound:
- Enzyme Modulation : The compound has been explored for its potential to modulate enzyme activity, particularly in relation to amino acid transporters such as LAT1 (L-type amino acid transporter 1). LAT1 is crucial in tumor cells for transporting essential amino acids and may be targeted for cancer therapy .
- Antitumor Potential : It has been suggested that the compound might serve as a selective inhibitor against LAT1, indicating a possible role in cancer treatment with fewer side effects compared to traditional chemotherapeutics .
- Biochemical Probing : The compound’s ability to interact with specific molecular targets makes it valuable for studying enzyme interactions and cellular signaling pathways .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
In Vitro Studies :
- A study highlighted its binding affinity to LAT1, demonstrating significant inhibition of amino acid transport in tumor cells. This suggests potential therapeutic applications in oncology .
- Another investigation focused on its cytotoxic effects on various cancer cell lines, revealing promising results that warrant further exploration into its mechanisms and efficacy .
- Comparative Analysis :
Applications
The diverse applications of this compound include:
- Pharmaceutical Development : As a potential lead compound for developing new antitumor agents targeting amino acid transporters.
- Biochemical Research : Utilized in studies investigating enzyme interactions and cellular signaling pathways.
- Chemical Synthesis : Serves as a building block for synthesizing more complex molecules in medicinal chemistry .
Summary Table of Biological Activities
Properties
Molecular Formula |
C9H10Cl3NO2 |
---|---|
Molecular Weight |
270.5 g/mol |
IUPAC Name |
(3S)-3-amino-3-(3,5-dichlorophenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C9H9Cl2NO2.ClH/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 |
InChI Key |
NMDKDQLXCCHCCF-QRPNPIFTSA-N |
Isomeric SMILES |
C1=C(C=C(C=C1Cl)Cl)[C@H](CC(=O)O)N.Cl |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(CC(=O)O)N.Cl |
Origin of Product |
United States |
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